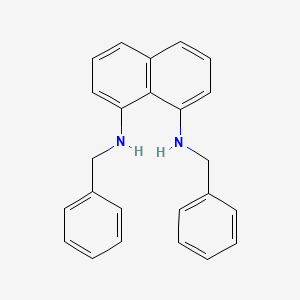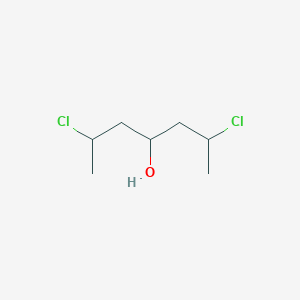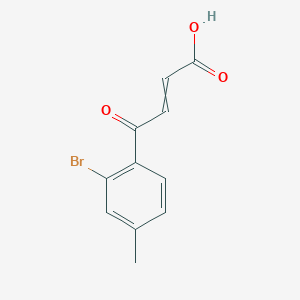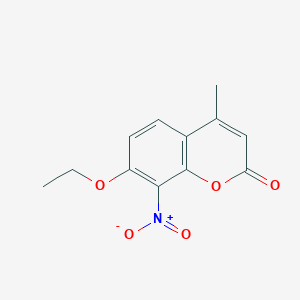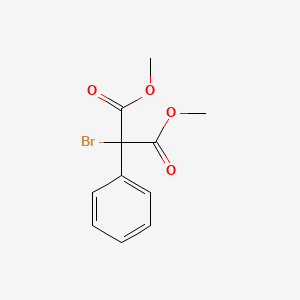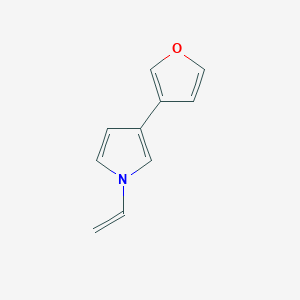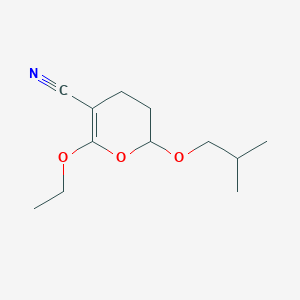![molecular formula C18H26S2Si2 B14303127 Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane CAS No. 121535-27-1](/img/structure/B14303127.png)
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane is a compound characterized by the presence of trimethylsilyl groups attached to a phenyl ring. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
The synthesis of Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of boron reagents with aryl halides in the presence of a palladium catalyst . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like N-bromosuccinimide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s stability and inertness make it useful in biochemical assays and as a protective group in peptide synthesis.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is employed in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane exerts its effects involves the interaction of its trimethylsilyl groups with other molecules. These groups can act as temporary protecting groups during chemical synthesis, allowing for selective reactions to occur . The molecular targets and pathways involved are primarily related to its ability to stabilize reactive intermediates and facilitate specific chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane can be compared to other compounds with similar structures, such as:
Trimethyl(phenyl)silane: This compound also contains a trimethylsilyl group attached to a phenyl ring but lacks the additional sulfanylphenyl group.
Trimethyl(phenylethynyl)silane: Similar in structure but with an ethynyl group instead of a sulfanyl group.
The uniqueness of this compound lies in its dual sulfanylphenyl groups, which provide additional stability and reactivity compared to its counterparts.
Eigenschaften
CAS-Nummer |
121535-27-1 |
|---|---|
Molekularformel |
C18H26S2Si2 |
Molekulargewicht |
362.7 g/mol |
IUPAC-Name |
trimethyl-[4-(4-trimethylsilylsulfanylphenyl)phenyl]sulfanylsilane |
InChI |
InChI=1S/C18H26S2Si2/c1-21(2,3)19-17-11-7-15(8-12-17)16-9-13-18(14-10-16)20-22(4,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
JCIMTHUIUPUGFY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)SC1=CC=C(C=C1)C2=CC=C(C=C2)S[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


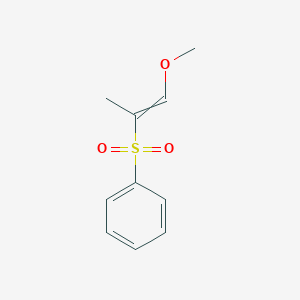
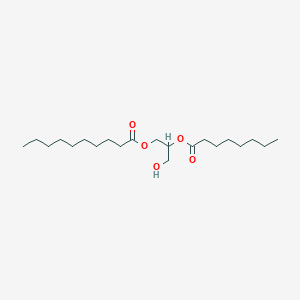
![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
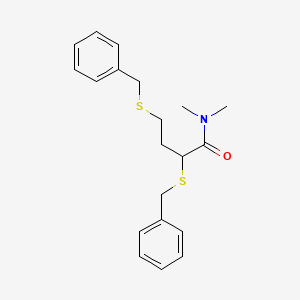
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
